molecular formula C9H8F3N3O2S B1653334 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene CAS No. 1803611-55-3

1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene

Cat. No.: B1653334
CAS No.: 1803611-55-3
M. Wt: 279.24
InChI Key: GHYPDWKBDTYUBQ-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of azido, methylsulfonyl, and trifluoromethyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Azidation: The amine group is converted to an azide using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Sulfones: Formed from the oxidation of the methylsulfonyl group.

    Substituted Derivatives: Various substituted benzene derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design.

Comparison with Similar Compounds

    1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: Similar structure but with an additional trifluoromethyl group, leading to different chemical properties and reactivity.

    1-Azido-4-(trifluoromethyl)benzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    3,5-Bis(trifluoromethyl)benzyl azide: Similar azido and trifluoromethyl groups but different substitution pattern on the benzene ring.

Uniqueness: 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene is unique due to the combination of azido, methylsulfonyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, offering advantages in terms of stability, reactivity, and functionalization potential.

Properties

IUPAC Name

1-(azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O2S/c1-18(16,17)8-3-6(5-14-15-13)2-7(4-8)9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPDWKBDTYUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171100
Record name Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-55-3
Record name Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803611-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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